molecular formula C9H5ClFNO B13449003 5-Chloro-8-fluoroquinolin-4(1H)-one

5-Chloro-8-fluoroquinolin-4(1H)-one

Cat. No.: B13449003
M. Wt: 197.59 g/mol
InChI Key: UMXSBGQMPILWKR-UHFFFAOYSA-N
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Description

5-Chloro-8-fluoroquinolin-4(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-fluoroquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:

    Halogenation: Introduction of chlorine and fluorine atoms into the quinoline ring.

    Cyclization: Formation of the quinoline core through cyclization reactions.

    Functional Group Modification: Introduction of the ketone group at the 4-position.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:

  • Use of catalysts to enhance reaction rates.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: Replacement of halogen atoms with other functional groups.

    Oxidation and Reduction: Modification of the oxidation state of the compound.

    Condensation Reactions: Formation of larger molecules through the combination of smaller units.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction could modify the ketone group.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Potential use as a drug candidate for treating infections or cancer.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 5-Chloro-8-fluoroquinolin-4(1H)-one would depend on its specific biological activity. For example:

    Antimicrobial Activity: It might inhibit bacterial enzymes or disrupt cell membranes.

    Anticancer Activity: It could interfere with DNA replication or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Fluoroquinolones: A class of antibiotics that include compounds like ciprofloxacin and levofloxacin.

Uniqueness

5-Chloro-8-fluoroquinolin-4(1H)-one is unique due to its specific substitution pattern, which might confer distinct biological activities compared to other quinoline derivatives.

Properties

Molecular Formula

C9H5ClFNO

Molecular Weight

197.59 g/mol

IUPAC Name

5-chloro-8-fluoro-1H-quinolin-4-one

InChI

InChI=1S/C9H5ClFNO/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-4H,(H,12,13)

InChI Key

UMXSBGQMPILWKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=O)C=CNC2=C1F)Cl

Origin of Product

United States

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